Alizarin Rubinol R
CAS No.: 4478-76-6
Cat. No.: VC0523658
Molecular Formula: C24H18N2NaO5S
Molecular Weight: 469.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4478-76-6 |
---|---|
Molecular Formula | C24H18N2NaO5S |
Molecular Weight | 469.5 g/mol |
IUPAC Name | sodium;5-methyl-2-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate |
Standard InChI | InChI=1S/C24H18N2O5S.Na/c1-13-7-8-17(20(11-13)32(29,30)31)25-18-9-10-19-22-16(12-21(27)26(19)2)14-5-3-4-6-15(14)24(28)23(18)22;/h3-12,25H,1-2H3,(H,29,30,31); |
Standard InChI Key | ROJLPVGCHUFZQV-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C)S(=O)(=O)[O-].[Na+] |
Canonical SMILES | CC1=CC(=C(C=C1)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C)S(=O)(=O)O.[Na] |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Alizarin Rubinol R belongs to the class of azo dyes, distinguished by its complex polycyclic architecture. The compound’s molecular formula is C₂₄H₁₇N₂NaO₅S, with a molecular weight of approximately 468.5–470.5 g/mol depending on analytical methods and purity . Structural analysis reveals a sodium salt configuration, where the sulfonate group (-SO₃⁻) contributes to water solubility and ionic interactions with textile substrates. The InChIKey RNTNZRPCYDDMIA-UHFFFAOYSA-M confirms its unique stereochemical configuration, while the topological polar surface area of 115 Ų indicates significant molecular polarity .
Table 1: Fundamental Chemical Properties of Alizarin Rubinol R
Nuclear magnetic resonance (NMR) spectroscopy at 400 MHz in DMSO-d₆ reveals characteristic proton environments, including aromatic resonances between δ 6.8–8.2 ppm and methyl group signals near δ 2.3 ppm . These spectral features confirm the presence of substituted benzene rings and aliphatic components in the molecular architecture.
Synthesis and Industrial Production
The synthesis of Alizarin Rubinol R typically involves diazotization and coupling reactions starting from precursor anthraquinones. Commercial production modifies C.I. Solvent Red 52 (CAS 81-49-2) through sulfonation and subsequent conversion to the sodium salt form . This process enhances water solubility and ionic character, critical for textile applications. Industrial batches often exceed 98% purity, with optimized reaction conditions minimizing byproducts.
Key synthetic considerations include:
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pH control during sulfonation to ensure proper substitution patterns
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Temperature modulation (typically 60–80°C) to prevent decomposition
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Purification via recrystallization from ethanol-water mixtures
Recent manufacturing advances employ continuous flow reactors to improve yield consistency and reduce environmental impact compared to traditional batch processes.
Textile Industry Applications
Alizarin Rubinol R demonstrates exceptional performance in dyeing protein-based fibers, particularly wool, silk, and nylon. Its sulfonate groups form ionic bonds with amino groups in these substrates, achieving wash-fast coloration. The dye’s antimicrobial properties, attributed to its aromatic conjugated system, provide added value by inhibiting microbial growth on treated fabrics.
Table 2: Textile Fastness Properties of Alizarin Rubinol R
Property | ISO Rating | AATCC Rating |
---|---|---|
Light Fastness | 5–6 | 5 |
Wash Fastness (Soaping) | 3 | 2–3 |
Perspiration Fastness | 3–4 | 3–4 |
Seawater Fastness | 4 | 3 |
Data compiled from industrial testing standards |
In direct printing applications, Alizarin Rubinol R exhibits excellent sharpness and color penetration due to its moderate molecular size (Stokes radius ~9 Å) . The dye’s performance remains stable across pH 3–7, making it suitable for diverse textile finishing processes.
Biological and Specialized Uses
Beyond textiles, Alizarin Rubinol R serves as a calcium-selective stain in histology. The compound’s planar structure allows chelation of Ca²⁺ ions, enabling visualization of calcified tissues under light microscopy. This application leverages:
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High affinity for hydroxyapatite crystals (Kd ≈ 10⁻⁶ M)
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Low background staining due to rapid washing kinetics
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Compatibility with common fixatives like formaldehyde
Researchers employ 0.1–0.5% aqueous solutions for bone and dental tissue staining, with incubation times of 5–15 minutes producing optimal contrast.
Supplier | Purity | Packaging | Price (USD) |
---|---|---|---|
American Custom Chemicals | 95% | 25 g | $1,172.73 |
AHH Chemicals | 98% | 250 g | $290.00 |
Pricing data current as of December 2024 |
Regulatory compliance remains stringent, with manufacturers adhering to REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) standards and ISO 9001:2015 quality management systems .
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